molecular formula C14H13BrN6O B2416948 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide CAS No. 2034615-80-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide

Cat. No.: B2416948
CAS No.: 2034615-80-8
M. Wt: 361.203
InChI Key: XYYRTPJRISYJKI-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide has several scientific research applications:

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₃BrN₄
  • Molecular Weight : 300.17 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the triazolo and pyrimidine moieties contributes to its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant biological activities. These include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has shown potential in inhibiting multiple CDKs (CDK-1, CDK-2, CDK-5, and CDK-7), which are crucial for cell cycle regulation. This inhibition occurs through direct competition at the ATP-binding site .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this class exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated MIC values comparable to established antibiotics like ampicillin .

Cancer

The compound's ability to inhibit CDKs positions it as a candidate for cancer therapy. In vitro studies have indicated that it may reduce cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest. Research has shown that compounds with similar structures can lead to sub-micromolar IC50 values against various cancer types .

Infectious Diseases

There is emerging evidence regarding the effectiveness of triazolo-pyrimidine derivatives against infectious diseases. For example, related compounds have been tested against Trypanosoma brucei, showing significant efficacy in mouse models . The compound's mechanism may involve interference with metabolic pathways essential for parasite survival.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activity of this compound:

StudyFindingsDisease Target
Demonstrated potent inhibition of CDK activity with IC50 values in low micromolar range.Cancer
Showed efficacy in reducing parasitic load in T. brucei infected mice with sustained clearance observed.Sleeping sickness
Exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.Bacterial infections

Properties

IUPAC Name

5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN6O/c15-12-4-11(6-16-7-12)13(22)17-3-1-2-10-5-18-14-19-9-20-21(14)8-10/h4-9H,1-3H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYRTPJRISYJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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